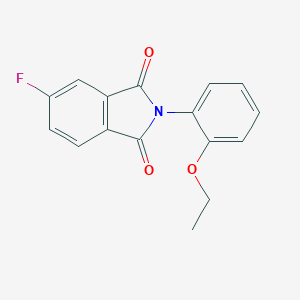
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindole derivatives. It has gained significant attention in the scientific community due to its potential applications in drug discovery and development.
Wirkmechanismus
The exact mechanism of action of 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in the cells. For example, it has been found to inhibit the NF-κB signaling pathway, which is involved in the regulation of inflammation and immune response. Additionally, the compound has been shown to inhibit the activity of certain enzymes such as topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
This compound has been found to exhibit a wide range of biochemical and physiological effects. For example, it has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro and in vivo. Additionally, the compound has been found to induce apoptosis in cancer cells by activating the caspase-dependent pathway. Moreover, it has been reported to inhibit the replication of certain viruses such as HIV and HCV.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione in lab experiments is its relatively simple synthesis method, which allows for the production of large quantities of the compound. Additionally, the compound has been found to exhibit a wide range of biological activities, making it a versatile tool for studying various signaling pathways and biological processes. However, one of the limitations of using the compound in lab experiments is its potential toxicity, which may limit its use in certain applications.
Zukünftige Richtungen
There are several future directions for the research on 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione. One potential direction is to further investigate the mechanism of action of the compound and identify its molecular targets. Additionally, the compound could be further optimized to improve its pharmacokinetic properties and reduce its potential toxicity. Moreover, the compound could be tested for its efficacy in animal models of various diseases to assess its potential as a drug candidate. Finally, the compound could be used as a tool for studying various biological processes and signaling pathways in vitro and in vivo.
In conclusion, this compound is a promising compound that exhibits a wide range of biological activities and has potential applications in drug discovery and development. Further research is needed to fully understand the mechanism of action of the compound and assess its potential as a drug candidate.
Synthesemethoden
The synthesis of 2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione involves the reaction of 2-ethoxybenzoyl chloride with 5-fluoroisoindoline-1,3-dione in the presence of a base such as triethylamine. The reaction takes place at room temperature and the product is obtained in good yield after purification.
Wissenschaftliche Forschungsanwendungen
2-(2-ethoxyphenyl)-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit a wide range of biological activities such as anti-inflammatory, anti-cancer, anti-viral, and anti-bacterial properties. The compound has shown promising results in preclinical studies as a potential drug candidate for the treatment of various diseases.
Eigenschaften
Molekularformel |
C16H12FNO3 |
|---|---|
Molekulargewicht |
285.27 g/mol |
IUPAC-Name |
2-(2-ethoxyphenyl)-5-fluoroisoindole-1,3-dione |
InChI |
InChI=1S/C16H12FNO3/c1-2-21-14-6-4-3-5-13(14)18-15(19)11-8-7-10(17)9-12(11)16(18)20/h3-9H,2H2,1H3 |
InChI-Schlüssel |
KBIWHBXSYQCOKN-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Kanonische SMILES |
CCOC1=CC=CC=C1N2C(=O)C3=C(C2=O)C=C(C=C3)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[2,5-Dioxo-1-(4-phenoxyphenyl)pyrrolidin-3-yl]sulfanyl-4,6-dimethylpyridine-3-carbonitrile](/img/structure/B258606.png)
![1-(4-Ethoxy-phenyl)-3-[2-(2-methoxy-phenyl)-ethylamino]-pyrrolidine-2,5-dione](/img/structure/B258607.png)
![3-[(2-Methylcyclohexyl)amino]-1-phenylpyrrolidine-2,5-dione](/img/structure/B258608.png)
![(5-Amino-4-methyl-2-phenylthieno[2,3-d]pyrimidin-6-yl)(4-methoxyphenyl)methanone](/img/structure/B258611.png)
![2-(Ethylsulfanyl)-5-[3,4,5-tris(methyloxy)phenyl]-1,3,4-oxadiazole](/img/structure/B258613.png)
![3-bromo-N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B258614.png)

![N-{2-[(3-methylbenzyl)sulfanyl]ethyl}thiophene-2-sulfonamide](/img/structure/B258616.png)
![3-[(cyclopentylcarbonyl)amino]-N-(4-methyl-2-pyridinyl)benzamide](/img/structure/B258624.png)

![2-[5-(2-Chloro-phenyl)-tetrazol-2-yl]-N-(3-trifluoromethyl-phenyl)-acetamide](/img/structure/B258629.png)

